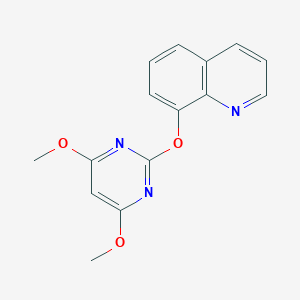![molecular formula C16H16Cl2N2O3 B259280 2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one is a chemical compound that belongs to the pyridazinone family. It has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of certain fungal and bacterial enzymes, which makes it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one in lab experiments is its high potency. It has been shown to be effective at very low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of 2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one. One of the potential areas of research is the development of new anticancer drugs based on this compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis method of 2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one involves the reaction of 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with 4-chlorophenylhydrazine hydrochloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with tert-butyl chloroformate and triethylamine to yield the final product.
Applications De Recherche Scientifique
2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one has shown promising results in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H16Cl2N2O3 |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
2-tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-16(2,3)20-15(22)14(18)13(8-19-20)23-9-12(21)10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3 |
Clé InChI |
CGGCVDHYQNMCJR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC(=O)C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
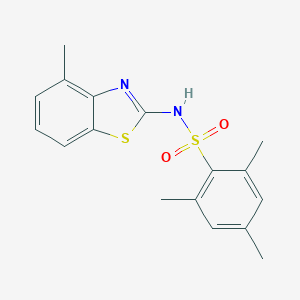

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)

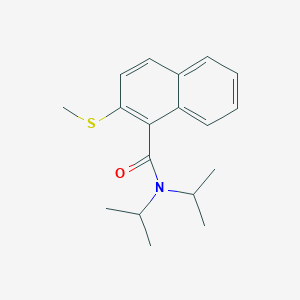

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
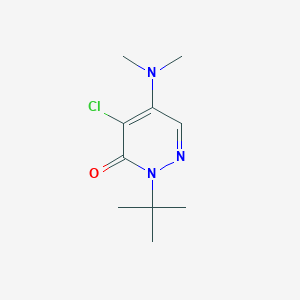
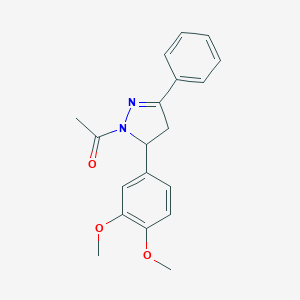
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
